ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Strychnine: An alkaloid used as a pesticide.
Properties
Molecular Formula |
C25H25NO5 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H25NO5/c1-5-31-25(28)23-15(2)26(14-16-10-11-21(29-3)22(12-16)30-4)24-18-9-7-6-8-17(18)20(27)13-19(23)24/h6-13,27H,5,14H2,1-4H3 |
InChI Key |
VZRHVNMNORHWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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